physicochemical properties of 1H-Benzimidazole 5-nitro- sodium salt
physicochemical properties of 1H-Benzimidazole 5-nitro- sodium salt
Title: Physicochemical Properties and Applied Mechanisms of 1H-Benzimidazole, 5-nitro-, Sodium Salt: A Technical Guide
Executive Summary
1H-Benzimidazole, 5-nitro-, sodium salt (also known as sodium 5-nitrobenzimidazol-1-ide) is a highly soluble ionic derivative of the 5-nitrobenzimidazole scaffold. By deprotonating the imidazole ring, the sodium salt overcomes the severe aqueous insolubility of the parent compound. This fundamental physicochemical shift enables its seamless integration into aqueous photographic developers, bioreductive pharmacological assays, and as a versatile intermediate in organic synthesis. This guide explores the causality behind its chemical behavior, core applications, and provides validated experimental protocols for researchers and drug development professionals.
Molecular & Physicochemical Profiling
Understanding the baseline properties of the sodium salt is critical for assay design and formulation. The data below synthesizes the core physicochemical metrics of the compound [6].
| Property | Value / Description |
| Systematic Name | 1H-Benzimidazole, 5-nitro-, sodium salt |
| CAS Registry Number | 51349-86-1 |
| Molecular Formula | C7H4N3NaO2 |
| Molecular Weight | 185.12 g/mol |
| Parent Compound pKa | 10.95 ± 0.10 (Imidazole N-H deprotonation) |
| Parent Aqueous Solubility | < 0.1 mg/mL at 16.5 °C (Highly lipophilic) |
| Salt Aqueous Solubility | > 50 mg/mL (Highly hydrophilic) |
| Appearance | Off-white to pale yellow crystalline powder |
| Storage Conditions | Ambient temperature, protect from light and moisture |
Causality in Chemical Behavior: The Necessity of the Sodium Salt
The parent molecule, 5-nitrobenzimidazole, possesses a pKa of approximately 10.95 [1]. In neutral or physiological environments (pH 7.0–7.4), it exists almost entirely in its uncharged, protonated state. This uncharged form exhibits high lipophilicity and exceptionally poor water solubility (<0.1 mg/mL) [2].
In practical applications—such as aqueous cell culture media or photographic developer baths—this insolubility leads to rapid precipitation, resulting in inaccurate dosing, erratic assay results, and uneven film development. By synthesizing the sodium salt (sodium 5-nitrobenzimidazol-1-ide), the compound is pre-ionized. The ionic crystal lattice readily dissociates in water, bypassing the thermodynamic barrier of dissolution. This provides immediate bioavailability of the active 5-nitrobenzimidazol-1-ide anion, ensuring uniform concentration gradients without the need for co-solvents like DMSO, which can independently induce cytotoxicity or interfere with photographic emulsions.
Core Applications & Mechanistic Pathways
Photographic Emulsion Stabilization (Antifogging Agent)
In traditional silver halide photography, unexposed silver bromide crystals can spontaneously undergo reduction to metallic silver during the development process, creating a dark, undesirable haze known as "fog" [3]. The 5-nitrobenzimidazol-1-ide anion acts as a potent emulsion stabilizer and antifogging agent. The electron-rich nitrogen atoms of the deprotonated imidazole ring aggressively coordinate with free Ag⁺ ions in the unexposed regions of the film. Simultaneously, the strongly electron-withdrawing nitro group modulates the electron density of the ring, ensuring the resulting Ag-complex is thermodynamically stable. This complexation raises the activation energy required for reduction, effectively preventing the spontaneous conversion of Ag⁺ to Ag(0)[4].
Mechanism of 5-nitrobenzimidazol-1-ide in preventing photographic fog via Ag+ complexation.
Bioreductive Pharmacophore in Oncology
In medicinal chemistry, the 5-nitrobenzimidazole scaffold is widely exploited as a bioreductive prodrug aimed at targeting hypoxic tumor microenvironments [5]. The mechanism hinges on the one-electron reduction of the nitro group to a highly reactive nitro radical anion, catalyzed by intracellular reductases. In healthy, normoxic cells, abundant oxygen rapidly oxidizes the radical back to the parent compound in a process known as "futile cycling," neutralizing its toxicity. However, in hypoxic environments (e.g., the core of solid tumors), the radical anion persists and undergoes further reduction. These reactive species intercalate with DNA and induce severe oxidative stress, ultimately triggering apoptosis [5].
Bioreductive activation pathway of 5-nitrobenzimidazole under hypoxic conditions.
Experimental Protocols
Protocol A: Preparation of Aqueous Stock Solutions for Cellular Assays
The use of the sodium salt eliminates the need for organic solvents, preserving the integrity of sensitive cell cultures.
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Weighing: Accurately weigh 18.5 mg of 1H-Benzimidazole, 5-nitro-, sodium salt using a calibrated analytical balance.
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Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile, deionized water or PBS (pH 7.4).
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Agitation: Vortex the solution for 30–60 seconds. The sodium salt will dissolve rapidly, yielding a clear, 10 mM stock solution.
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Sterilization: Filter the solution through a 0.22 µm polyethersulfone (PES) syringe filter into a sterile, light-protected vial. Note: Do not autoclave, as high heat may degrade the nitro functional group.
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Storage: Aliquot into 1 mL amber microcentrifuge tubes and store at -20°C. Thaw at room temperature immediately prior to use.
Protocol B: In Vitro Hypoxic Cytotoxicity Assay (Bioreductive Activation)
This self-validating protocol compares normoxic and hypoxic cytotoxicity to confirm the bioreductive mechanism of action.
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Cell Seeding: Seed human colon adenocarcinoma cells (e.g., HT-29) into two separate 96-well plates at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium. Incubate overnight at 37°C to allow for adherence.
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Compound Treatment: Dilute the 10 mM aqueous stock solution (from Protocol A) in culture media to create a concentration gradient ranging from 0.1 µM to 100 µM. Add 100 µL of the respective treatments to the wells.
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Differential Incubation:
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Place Plate 1 in a standard incubator (Normoxia: 21% O₂).
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Place Plate 2 in a hypoxia chamber (Hypoxia: <1% O₂, 5% CO₂, balance N₂).
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Incubate both plates for 48 hours at 37°C.
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Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and solubilize the resulting formazan crystals with 150 µL of DMSO per well.
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Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values for both conditions. A significantly lower IC₅₀ in Plate 2 confirms the hypoxia-selective bioreductive activation of the compound.
References
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Title: 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
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Title: Heterocycles in Life and Society Source: Ethernet.edu.et URL: [Link]
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Title: Silver halide photographic materials - European Patent Office - EP 0220746 A2 Source: European Patent Office (EPO) URL: [Link]
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Title: DFT and IR spectroscopic study on the conversion of 2-[2-imino-5-nitro-3-(2-oxo-2-phenylethyl) Source: RAD 2020 Conference Proceedings URL: [Link]
